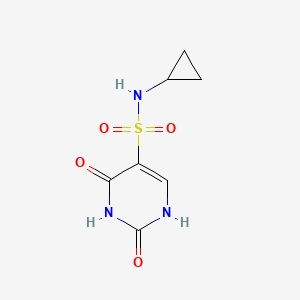![molecular formula C23H19BrN2O4 B6011891 5-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-2,4-imidazolidinedione](/img/structure/B6011891.png)
5-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-2,4-imidazolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-2,4-imidazolidinedione is a chemical compound that has been the subject of significant scientific research. This compound is commonly referred to as BNN-20 and is known for its potential use in the treatment of various diseases. In
Applications De Recherche Scientifique
BNN-20 has been the subject of numerous scientific studies due to its potential use in the treatment of various diseases. One of the most promising applications of BNN-20 is in the treatment of Alzheimer's disease. Studies have shown that BNN-20 can inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease.
Mécanisme D'action
The mechanism of action of BNN-20 is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the brain. Specifically, BNN-20 has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
Biochemical and Physiological Effects:
BNN-20 has been shown to have a number of biochemical and physiological effects. In addition to its ability to inhibit acetylcholinesterase, BNN-20 has also been shown to have antioxidant properties and to reduce inflammation in the brain. These effects may contribute to its potential use in the treatment of Alzheimer's disease and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BNN-20 for lab experiments is its specificity for acetylcholinesterase inhibition. This makes it a useful tool for studying the role of acetylcholine in various physiological processes. However, one limitation of BNN-20 is its relatively low potency, which may make it less effective in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on BNN-20. One area of interest is the development of more potent analogs of BNN-20 that may be more effective in the treatment of Alzheimer's disease and other neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of BNN-20 and its potential effects on other physiological processes. Finally, clinical trials will be necessary to determine the safety and efficacy of BNN-20 as a potential therapeutic agent.
Méthodes De Synthèse
The synthesis of BNN-20 involves a multi-step process that requires a high level of expertise in organic chemistry. The first step involves the reaction of 3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzaldehyde with urea to form the corresponding imidazolidine intermediate. This intermediate is then treated with acetic anhydride to form the final product, BNN-20.
Propriétés
IUPAC Name |
(5Z)-5-[[3-bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19BrN2O4/c1-2-29-20-12-14(11-19-22(27)26-23(28)25-19)10-18(24)21(20)30-13-16-8-5-7-15-6-3-4-9-17(15)16/h3-12H,2,13H2,1H3,(H2,25,26,27,28)/b19-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSGMSSGTCGLFNX-ODLFYWEKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=O)N2)Br)OCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)NC(=O)N2)Br)OCC3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-4-(3-{1-[1-methyl-3-(1H-pyrazol-1-yl)propyl]-4-piperidinyl}propanoyl)piperazine](/img/structure/B6011815.png)
![2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B6011817.png)
![2-chloro-4-nitro-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B6011823.png)
![4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2,6-dimethoxyphenyl acetate](/img/structure/B6011837.png)
![4-{[3-(2-hydroxyethyl)-4-(1-isopropyl-4-piperidinyl)-1-piperazinyl]methyl}-3-methoxyphenol](/img/structure/B6011845.png)

![2-ethoxyethyl 4-[(3-methylbenzoyl)amino]benzoate](/img/structure/B6011866.png)
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-methylbenzoyl)hydrazinecarboxamide](/img/structure/B6011877.png)
![5-[4-(diethylamino)-2-methoxybenzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6011890.png)
![2-{4-[4-ethoxy-3-(hydroxymethyl)benzyl]-1-isopropyl-2-piperazinyl}ethanol](/img/structure/B6011892.png)

![3-(dimethylamino)-N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]benzamide](/img/structure/B6011900.png)
![ethyl 1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B6011908.png)
![2-[4-({4-[2-(1-piperidinylcarbonyl)phenoxy]-1-piperidinyl}methyl)phenoxy]ethanol](/img/structure/B6011910.png)